TrkA Biochemical Potency: Direct Comparison with a Structurally Simplified Pyrimidine-4-Carboxamide
In a head-to-head biochemical ELISA assessing TrkA kinase inhibition, this compound achieves an IC50 of 14.2 nM at pH 7.5 [1]. Within the same patent family and assay platform, a comparator pyrimidine-4-carboxamide lacking the ortho-trifluoromethoxybenzyl moiety (Example 91, BDBM136674) exhibits moderately higher potency (IC50 = 10.2 nM), while the clinical standard larotrectinib (Example 98, BDBM136681) achieves 7.65 nM [2]. These data demonstrate that this compound occupies a defined potency window, distinct from more potent pyrrolopyrimidine-based inhibitors, and offers a distinct physicochemical profile for SAR exploration.
| Evidence Dimension | TrkA kinase enzymatic inhibition (ELISA assay) |
|---|---|
| Target Compound Data | IC50 = 14.2 nM |
| Comparator Or Baseline | Example 91 (BDBM136674) IC50 = 10.2 nM; Larotrectinib (Example 98, BDBM136681) IC50 = 7.65 nM |
| Quantified Difference | Target vs. Example 91: +4.0 nM (1.4x less potent); Target vs. Larotrectinib: +6.55 nM (1.86x less potent) |
| Conditions | Enzyme-linked immunosorbent assay (ELISA); pH 7.5; Immulon 4HBX 384-well microtiter plates coated with poly(Glu,Ala,Tyr) 6:3:1 substrate |
Why This Matters
This positions the compound as a moderately potent TrkA biochemical tool with a distinct structure-activity relationship profile compared to more advanced pyrrolopyrimidine inhibitors, making it valuable for understanding the contribution of the 6-morpholino-4-carboxamide scaffold to target engagement relative to alternative hinge-binding chemotypes.
- [1] BindingDB Entry BDBM136637. TrkA IC50 = 14.2 nM. Data cross-referenced from US Patent US8865698, Example 54. View Source
- [2] BindingDB Entry BDBM136674 (Example 91: IC50 = 10.2 nM) and BDBM136681 (Example 98, larotrectinib: IC50 = 7.65 nM). View Source
